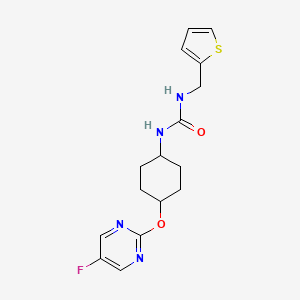

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound (CAS: 2034446-73-4) is a urea derivative featuring a cyclohexyl core in the 1r,4r configuration, substituted with a 5-fluoropyrimidin-2-yloxy group at the 4-position and a thiophen-2-ylmethyl moiety at the urea nitrogen. Its molecular formula is C₁₆H₁₉FN₄O₂S, with a molecular weight of 350.41 g/mol ().

Properties

IUPAC Name |

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2S/c17-11-8-19-16(20-9-11)23-13-5-3-12(4-6-13)21-15(22)18-10-14-2-1-7-24-14/h1-2,7-9,12-13H,3-6,10H2,(H2,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRAXDJPWLZHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. Its structural components suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

This compound features:

- A cyclohexyl group connected to a 5-fluoropyrimidine moiety through an ether linkage.

- A thiophen-2-ylmethyl substituent attached to the urea functional group.

The molecular formula is , with a molecular weight of approximately 322.33 g/mol.

Preliminary studies indicate that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. The presence of the fluoropyrimidine unit is significant, as similar compounds have been utilized in chemotherapy regimens, suggesting potential anti-cancer properties. The unique structure may allow it to interact with biological pathways associated with cell proliferation and apoptosis.

In Vitro Studies

Research has shown that derivatives of fluoropyrimidines often exhibit cytotoxic effects on cancer cells. For instance, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.

Table 1: Summary of In Vitro Biological Activities

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 10 | Apoptosis induction |

| Compound B | NCI-H460 | 5 | Caspase activation |

| This compound | MCF7 | TBD | TBD |

In Vivo Studies

In vivo studies have been limited but show promise. For example, a related compound demonstrated significant tumor growth inhibition in nude mice bearing human cancer xenografts without substantial body weight loss, indicating a favorable therapeutic window.

Case Studies

A notable case study involved the use of a similar compound in combination therapy with established chemotherapeutics like gemcitabine. The combination showed enhanced efficacy in delaying tumor growth compared to monotherapy.

Safety and Toxicology

While specific toxicity data for this compound are not fully established, nicotinamide derivatives generally exhibit low toxicity profiles. However, further research is necessary to evaluate potential side effects and long-term safety.

Scientific Research Applications

Antitumor Properties

Research indicates that compounds containing fluoropyrimidine structures exhibit significant antitumor activity due to their ability to inhibit thymidylate synthase, an essential enzyme in DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The specific mechanisms through which 1-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea exerts its effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleic acid metabolism, disrupting replication and transcription processes.

- Induction of Apoptosis : By interfering with DNA synthesis, the compound can induce programmed cell death in rapidly dividing cancer cells .

Other Therapeutic Potential

Beyond its antitumor applications, preliminary studies suggest that this compound may also possess antiviral properties by interfering with viral replication mechanisms. Its structural components indicate potential interactions with various biological targets involved in cell proliferation and apoptosis .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy of this compound and similar derivatives:

- In Vitro Studies : Laboratory studies have shown that derivatives with similar structures can effectively inhibit cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

- Mechanistic Insights : Computational modeling and biochemical assays have provided insights into how these compounds interact with target proteins, suggesting pathways for further exploration in drug development .

- Comparative Efficacy : A comparative analysis with other known antitumor agents revealed that compounds featuring the fluoropyrimidine moiety often exhibit enhanced efficacy due to their dual mechanism of action—targeting both DNA synthesis and specific cellular pathways involved in tumor growth .

Summary of Biological Activities

| Activity Type | Mechanism | Target | Remarks |

|---|---|---|---|

| Antitumor | Inhibition of thymidylate synthase | Cancer cells | Induces apoptosis and cell cycle arrest |

| Antiviral | Interference with viral replication | Viral RNA | Potential use against RNA viruses |

| Cytotoxic | Induction of DNA damage | Rapidly dividing cells | Selective toxicity towards cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Structural Variations

- Core Scaffold : The target compound and UC2288 share a cyclohexyl-urea backbone , but UC2288 replaces the thiophene with a chloro-trifluoromethylphenyl group and substitutes the fluoropyrimidine with a trifluoromethylpyridine . These modifications increase UC2288’s molecular weight by ~130 g/mol, likely enhancing target specificity but reducing solubility.

- Heterocyclic Moieties : Compound 7n () employs a pyridinylmethyl thioether instead of thiophene, which may alter electronic properties and binding kinetics.

Pharmacological Implications

- In contrast, UC2288’s trifluoromethylpyridine may enhance metabolic stability and hydrophobic interactions .

- Thiophene vs.

Research Findings and Data

Conformational Analysis ()

Compounds with cyclohexyl-urea backbones, such as the target and UC2288, adopt envelope conformations in crystal structures, where substituents like fluoropyrimidine or trifluoromethylpyridine influence dihedral angles (e.g., 89.42° in dihydropyrimidine-thiones). This affects packing patterns and hydrogen-bonding networks, critical for protein interactions .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves coupling a fluoropyrimidinyloxy-substituted cyclohexyl intermediate with a thiophen-2-ylmethylurea moiety. A common method employs isocyanate-amine reactions, where the cyclohexyl isocyanate derivative reacts with a thiophenemethylamine under inert conditions (e.g., dichloromethane, triethylamine as a base) . Alternatively, nucleophilic aromatic substitution (SNAr) on the fluoropyrimidine ring with a cyclohexanol derivative can precede urea formation . Confirmation of regiochemistry and stereochemistry requires NMR (¹H/¹³C, 2D-COSY) and mass spectrometry .

Q. How is the compound’s structure confirmed post-synthesis?

Structural elucidation combines:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluoropyrimidine protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves stereochemistry of the (1r,4r)-cyclohexyl group and confirms spatial orientation of substituents, as demonstrated in analogous fluorophenyl-pyrazolone systems .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₇H₁₈FN₄O₂S) .

Q. What analytical methods assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies) .

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to evaluate degradation pathways (e.g., hydrolysis of the urea linkage or fluoropyrimidine ring) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield?

DoE systematically varies parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

- Central Composite Design (CCD) : Tests 3–5 factors (e.g., reaction time, equivalents of coupling reagent) to model yield response surfaces .

- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability, as shown in diazomethane syntheses, reducing side reactions via precise temperature control .

Q. How does stereochemistry influence biological activity?

The (1r,4r)-cyclohexyl conformation impacts target binding. For example:

- Molecular docking : Compare diastereomers’ binding affinities to kinases or receptors using software like PyMOL or AutoDock .

- SAR studies : Analogous urea derivatives show that axial vs. equatorial substituent orientation alters potency by 10–100 fold, as seen in pyridinylmethoxy-phenylurea systems .

Q. How to resolve contradictions in biological assay data?

Discrepancies may arise from:

- Purity variability : Re-test batches via HPLC and exclude batches with impurities >2% .

- Assay conditions : Standardize buffer pH, temperature, and cell passage number. For example, kinase inhibition assays require ATP concentration optimization to avoid false negatives .

- Metabolite interference : Use LC-MS/MS to identify metabolites that may competitively inhibit targets .

Methodological Considerations

Q. What strategies improve solubility for in vitro studies?

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes .

- Salt formation : Convert the urea to a hydrochloride salt via HCl gas treatment in diethyl ether .

Q. How to validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.